molecular formula C26H34N2O5 B11473818 methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B11473818
M. Wt: 454.6 g/mol
InChI Key: OUHZWZQMUSWHIQ-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a morpholine group, which is a common motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.

Preparation Methods

The synthesis of METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. Industrial production methods often employ catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group enhances its ability to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other chromene derivatives and morpholine-containing molecules. What sets METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H34N2O5/c1-15-10-16(2)18(11-17(15)14-28-6-8-32-9-7-28)21-22-19(29)12-26(3,4)13-20(22)33-24(27)23(21)25(30)31-5/h10-11,21H,6-9,12-14,27H2,1-5H3

InChI Key

OUHZWZQMUSWHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CN2CCOCC2)C3C4=C(CC(CC4=O)(C)C)OC(=C3C(=O)OC)N)C

Origin of Product

United States

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